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Application Notes: Molybdenum Boride Hardmetals as a Tungsten Carbide Alternative

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Hardmetals, also known as cemented carbides, are a class of composite materials renowned for their exceptional hardness, wear resistance, and high-temperature stability. For decades, tungsten carbide (WC) bonded with cobalt (Co) has been the industry standard for demanding applications such as cutting tools, mining equipment, and wear parts. However, the high cost and supply chain volatility of tungsten and cobalt have driven research into viable, lower-cost alternatives. Among the most promising candidates are ternary boride-based cermets, particularly those based on **molybdenum boride** (Mo₂FeB₂).[1]

These materials combine the desirable properties of ceramics (high hardness, wear resistance) with the toughness of metals. Mo₂FeB₂-based cermets are synthesized from readily available and less expensive raw materials like molybdenum (Mo), iron-boron (FeB), and iron (Fe) powders, making them an economically attractive alternative. They exhibit high hardness, excellent wear resistance, good corrosion resistance, and stability at elevated temperatures, positioning them as a potential replacement for WC-Co in a variety of industrial applications.[2]

Section 1: Synthesis and Fabrication Protocols

Several methods can be employed to synthesize Mo₂FeB₂ hardmetals, ranging from powder metallurgy for bulk components to welding and spray techniques for surface coatings.



Protocol 1.1: Vacuum Sintering for Bulk Mo₂FeB₂ Cermets

This protocol describes the fabrication of bulk Mo₂FeB₂ cermets using in-situ reaction liquid phase sintering, a common powder metallurgy technique.[5][2]

Objective: To produce a dense, bulk Mo₂FeB₂-based cermet component.

Materials & Equipment:

- Raw Powders: Molybdenum (Mo), Ferroboron (FeB alloy), Iron (Fe), Nickel (Ni), Chromium
 (Cr) as required.[3]
- Planetary Ball Mill
- Hydraulic Press
- Vacuum Sintering Furnace
- · Argon or other inert gas supply
- Diamond grinding/lapping equipment for sample finishing[6]

- Powder Preparation: Weigh the raw material powders according to the desired final composition (e.g., 47.5 wt.% Mo, 6.0 wt.% B, balance Fe).[5]
- Milling: Place the powders in a planetary ball mill. Mill for a specified time (e.g., 15 hours) to ensure homogeneous mixing and particle size reduction.[7]
- Pressing: Uniaxially press the milled powder in a steel die at a pressure of approximately 200-300 MPa to form a "green compact."
- · Sintering:
 - Place the green compact into the vacuum sintering furnace.

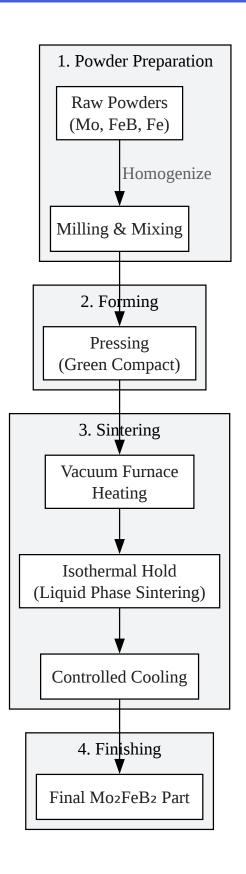
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- Evacuate the furnace to a high vacuum (e.g., 1 kPa).[7]
- Heat the sample according to a defined temperature profile. Sintering typically occurs at temperatures between 1200°C and 1320°C.[7] The process relies on the in-situ reaction 2Mo + 2Fe₂B = Mo₂FeB₂ + 3Fe.[4]
- Hold at the peak sintering temperature for a duration of 1-5 hours to allow for densification and microstructure development.
- Cooling: Cool the furnace at a controlled rate to room temperature.
- Finishing: The sintered part can be ground and finished to final dimensions using diamond tooling.[6]





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Workflow for Vacuum Sintering of Mo₂FeB₂ Cermets.



Protocol 1.2: Plasma Spray Welding for Mo₂FeB₂ Coatings

This method is used to apply a hard, wear-resistant Mo₂FeB₂ coating onto a substrate material, such as H13 steel.[8]

Objective: To fabricate a dense, metallurgically bonded Mo₂FeB₂ cermet coating.

Materials & Equipment:

- Substrate Material (e.g., H13 Alloy Steel)
- Mo₂FeB₂-based cermet powder
- Plasma Spray Welding System
- Quenching medium (e.g., oil, water)
- Furnace for heat treatment

- Substrate Preparation: Clean the substrate surface to remove oxides, grease, and other contaminants.
- Plasma Spraying: Use the plasma spray welding torch to deposit the cermet powder onto the substrate. The high temperature of the plasma melts the powder, which is then propelled onto the surface to form a coating.
- Post-Treatment (Quenching): To enhance mechanical properties, the coated part is heattreated and then quenched.
 - Heat the component to a specific austenitizing temperature (e.g., 850°C, 1000°C, or 1150°C).[8]
 - Hold for a sufficient time to ensure uniform temperature.
 - Rapidly cool (quench) the component in the appropriate medium.



• Characterization: Analyze the coating for hardness, wear resistance, and microstructure.

Section 2: Material Characterization Protocols

Proper characterization is crucial to validate the performance of Mo₂FeB₂ hardmetals and compare them to WC-Co.

Protocol 2.1: Microstructural and Phase Analysis

Objective: To identify the phases present and analyze the microstructure of the synthesized hardmetal.

Equipment:

- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- X-ray Diffractometer (XRD)

Procedure:

- Sample Preparation: Cut a cross-section of the sample. Mount it in a resin and polish to a mirror finish using standard metallographic procedures.
- SEM Analysis: Use the SEM to observe the microstructure. The Mo₂FeB₂ hard phase and the metallic binder phase can be distinguished.[7] Analyze grain size, shape, and distribution, as well as porosity.
- EDS Analysis: Use EDS to determine the elemental composition of the different phases observed in the SEM, confirming the presence of Mo, Fe, and B in the hard phase.[8]
- XRD Analysis: Perform XRD on a polished sample surface to identify the crystalline phases present (e.g., Mo₂FeB₂, α-Fe).[8] This confirms the success of the in-situ reaction.

Protocol 2.2: Mechanical Property Evaluation

Objective: To quantify the key mechanical properties of the hardmetal.

Equipment:

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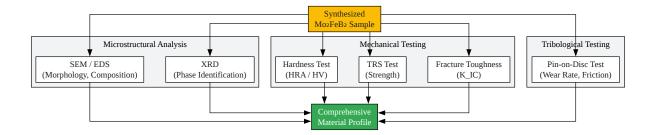




- Vickers or Rockwell Hardness Tester[9]
- Universal Testing Machine for three-point bend testing[7]

- Hardness Testing:
 - Use a calibrated hardness tester (e.g., Vickers with a 0.5 kgf load, denoted HV₀.₅).[3]
 - Make a series of indentations on the polished surface, ensuring sufficient spacing between them.[10]
 - Measure the diagonals of the indentations and calculate the average hardness value.[11]
- Transverse Rupture Strength (TRS) Testing:
 - Prepare rectangular bar specimens according to standard dimensions (e.g., ISO 3327).
 - Use a three-point bending fixture on a universal testing machine.
 - Apply a load until the specimen fractures. The TRS is calculated from the fracture load and specimen dimensions.
- Fracture Toughness (K IC) Testing:
 - Indentation fracture toughness can be estimated by creating a Vickers indent and measuring the lengths of the cracks emanating from the corners of the indent.





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General Workflow for Mo₂FeB₂ Hardmetal Characterization.

Protocol 2.3: Tribological (Wear) Performance Testing

Objective: To evaluate the wear resistance and friction characteristics under sliding contact.

Equipment:

- Pin-on-disc Tribometer[7]
- High-precision balance

- Sample Preparation: Prepare a pin or disc from the Mo₂FeB₂ cermet. The counter-surface should be a standard material (e.g., hardened steel or alumina).
- Test Execution:
 - Mount the sample and counter-surface in the tribometer.
 - Apply a specific normal load (e.g., 10 N).
 - Set a constant sliding speed and total sliding distance.



- For high-temperature tests, use a furnace to heat the contact area to the desired temperature (e.g., up to 800°C).[12]
- Data Collection:
 - Measure the mass of the sample before and after the test to determine mass loss.[8]
 - Calculate the wear rate (volume loss per unit sliding distance per unit load).[12]
 - Record the coefficient of friction throughout the test.
- Worn Surface Analysis: Use SEM to examine the worn surfaces to identify the active wear mechanisms (e.g., abrasive, adhesive, oxidative wear).[12]

Section 3: Performance Data and Comparison

The properties of Mo₂FeB₂-based cermets can be tailored through the addition of alloying elements like Titanium (Ti), Vanadium (V), Chromium (Cr), and Manganese (Mn), which can refine the grain structure and enhance mechanical properties through solid solution strengthening.[5][2][13]

Data Presentation

Table 1: Mechanical Properties of Mo₂FeB₂-Based Hardmetals



| Composition | Hardness | Transverse Rupture Strength (TRS) [MPa] | Fracture Toughness (K_IC) [MPa·m¹/²] | Citation(s) |
|------------------------------------------------|-----------------------|--------------------------------------------------|-----------------------------------------------|-------------|
| Mo ₂ FeB ₂ (baseline) | ~88 HRA | ~1500 | ~12 | [2][13] |
| + 1.0 wt.% Ti | 89.5 HRA | 1612.6 | 12.9 | [2] |
| + 2.5 wt.% V | 90.6 HRA | 2350 | 15.1 | [13] |
| + 5.0 wt.% Mn | ~89 HRA | ~2100 | ~14 | [5] |
| Coating on H13 Steel | 827 HV _{0.5} | - | - | [8] |

| Coating (Quenched 1150°C) | 1092 HV0.5 | - | - |[8] |

Table 2: Wear Resistance of Mo₂FeB₂-Based Hardmetals

| Material <i>l</i> Coating | Test Condition | Result | Comparison | Citation(s) |
|---------------------------------------------------------|----------------|-----------------------------------------------|-------------------------------------------------------------------|-------------|
| Mo ₂ FeB ₂ Coating on Steel | Dry Sliding | - | Wear resistance enhanced ~5.28 times vs. substrate | [7] |
| Mo ₂ FeB ₂ Coating on H13 | Dry Sliding | Mass loss reduced from 6.9 mg to 3.7 mg | 46.38% improvement after quenching | [8] |
| WM-Mo ₂ FeB ₂ Cermet | Dry Sliding | Lower wear rate | Better wear resistance than vacuum sintered (VM) version | [14] |



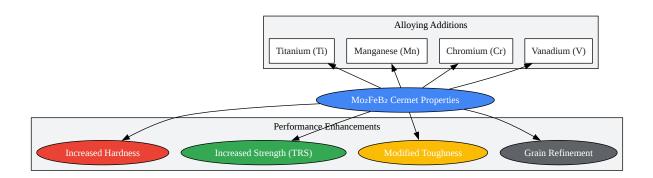
 \mid Mo₂FeB₂ + 5% TiC Cladding \mid Dry Sliding \mid - \mid Wear resistance 14.6 times that of the substrate \mid [4] \mid

Table 3: High-Temperature Performance of Molybdenum-Based Hardmetals

| Material | Temperature (°C) | Property | Observation | Citation(s) |
|--------------------------------------------------|---------------------|----------------------------|------------------------------------------------------------------|-------------|
| Mn, Cr-added Mo ₂ FeB ₂ | 800 | Coefficient of Friction | Drops to a minimum of 0.4-0.5 | [12] |
| Mn, Cr-added Mo ₂ FeB ₂ | 800 | Wear Mechanism | Mild oxidative wear due to formation of a protective glaze layer | [12] |
| W0.97М00.03В4 | up to ~400 | Thermal Stability | Stable in air, similar to tungsten carbide (WC) | [15] |

| Mo Alloys | > 850 | Strength | Retain higher strength than many Ni-base superalloys |[16] |





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Logical relationship of alloying elements on cermet properties.

Section 4: Applications and Future Perspectives

The excellent balance of mechanical properties and lower material cost makes Mo₂FeB₂-based hardmetals suitable for a range of applications currently dominated by WC-Co.

Current and Potential Applications:

- Wear-Resistant Parts: Components for injection molding machines.[17]
- Tooling: Can-making tools and dies for hot extrusion of copper.[2][17]
- Surface Coatings: Hardfacing large components in the mining and construction industries to protect against abrasive wear.[14]

Future Perspectives: Research continues to focus on optimizing the properties of **molybdenum boride** cermets. Key areas include refining the composition with micro-alloying elements to further enhance toughness without sacrificing hardness. Additionally, advanced manufacturing techniques, such as additive manufacturing, could open new possibilities for creating complex geometries with tailored properties. The development of Mo-based cermets



with improved high-temperature oxidation resistance is also a critical area of investigation for expanding their use in extreme environments.[18]

Conclusion

Molybdenum boride-based cermets, particularly the Mo₂FeB₂ system, have demonstrated significant potential as a cost-effective and high-performance alternative to traditional tungsten carbide hardmetals. Through established fabrication protocols like vacuum sintering and plasma spray welding, it is possible to produce materials with high hardness, excellent wear resistance, and robust high-temperature performance. The ability to tailor their properties through strategic alloying makes them a versatile solution for a wide array of industrial wear applications. For researchers and engineers, these materials represent a promising avenue for reducing reliance on critical raw materials while meeting the demanding performance requirements of modern industry.

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- To cite this document: BenchChem. [Application Notes: Molybdenum Boride Hardmetals as a Tungsten Carbide Alternative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077244#molybdenum-boride-as-an-alternative-to-tungsten-carbide-in-hardmetals]

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